molecular formula C21H30N2O4 B13036709 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13036709
M. Wt: 374.5 g/mol
InChI Key: MRZGNUSOZJWTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with nitrogen atoms at positions 2 and 8. Key structural features include:

  • Position 8: A tert-butoxycarbonyl (Boc) protecting group, providing steric bulk and stability under basic conditions.
  • Position 4: A carboxylic acid moiety, contributing to polarity and hydrogen-bonding capabilities.

The compound is typically synthesized via multistep reactions involving reductive amination (e.g., using sodium triacetoxyborohydride) and Boc protection strategies . Its carboxylic acid group differentiates it from ester derivatives (e.g., methyl or ethyl esters), impacting solubility and reactivity.

Properties

IUPAC Name

2-benzyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(26)23-11-9-21(10-12-23)15-22(14-17(21)18(24)25)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZGNUSOZJWTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, alkyl halides, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its rigid spirocyclic structure.

    Medicine: The compound has potential applications in drug discovery and development. Its stability and functional groups make it a candidate for designing new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The spirocyclic core provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and analogs:

Compound Name Position 2 Position 8 Position 4 Molecular Weight (g/mol) Solubility Key Applications
Target compound Benzyl Boc Carboxylic acid ~393.5* High (polar) Pharmacological research
Methyl 2,8-dibenzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (8b) Benzyl Benzyl Methyl ester ~420.5 Low (nonpolar) Synthetic intermediate
Methyl 2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decane-4-carboxylate (8c) Benzyl Cyclohexylmethyl Methyl ester ~432.6 Moderate Intermediate in drug discovery
Methyl 2-benzyl-8-((3,5-dimethylisoxazol-4-yl)methyl)-2,8-diazaspiro[4.5]decane-4-carboxylate (8e) Benzyl 3,5-Dimethylisoxazolylmethyl Methyl ester ~380.2 ([M+H]+) Moderate Autophagy modulation
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate H Boc H ~268.3 Low Scaffold for derivatization
Rodatristat (BAX111) - 5-Chlorobiphenyl-trifluoroethoxy Carboxylic acid ~617.1 Moderate Tryptophan hydroxylase inhibition (clinical trials)

*Estimated based on molecular formula.

Key Observations:
  • Boc vs. Other Position 8 Groups: The Boc group in the target compound improves stability during synthesis compared to benzyl (8b) or cyclohexylmethyl (8c) groups, which require harsher deprotection conditions (e.g., hydrogenolysis) .
  • Carboxylic Acid vs. Esters (e.g., 8b, 8c) are more lipophilic but require hydrolysis for activation .

Stability and Reactivity

  • Boc Group Stability : Resists basic conditions but cleaved under acidic environments (e.g., trifluoroacetic acid), enabling selective deprotection .

Biological Activity

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which have shown promise in various therapeutic areas, including cancer and neurodegenerative diseases.

The molecular formula of this compound is C21H30N2O4C_{21}H_{30}N_{2}O_{4}, with a molecular weight of 374.47 g/mol. Its structure includes a spirocyclic framework that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The spirocyclic structure enhances interaction with protein binding sites, improving efficacy against various cancer types, including lung and breast cancers .

Table 1: Anticancer Activity Comparison

CompoundCancer TypeMechanism of ActionReference
2-Benzyl-8-(tert-butoxycarbonyl)...Lung CancerInduces apoptosis, inhibits IKKβ
EF24 (Piperidinone derivative)Breast CancerInhibits NF-κB pathway
Other Spirocyclic CompoundsVariousEnhances protein binding interactions

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Similar spirocyclic compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

Table 2: Neuroprotective Activity of Related Compounds

CompoundTarget EnzymeEffect on Neurodegenerative DiseaseReference
2-Benzyl-8-(tert-butoxycarbonyl)...AChE and BuChEInhibition leads to improved cognitive function
DonepezilAChEUsed in Alzheimer’s treatment
Other Piperidine DerivativesVariousMulti-targeted approach for neuroprotection

Case Studies

  • Anticancer Study : A study demonstrated that a derivative of 2-benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in inducing apoptosis .
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects of piperidine derivatives showed that compounds with similar structural motifs could effectively inhibit cholinesterase enzymes, thereby enhancing synaptic transmission in models of Alzheimer’s disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.